molecular formula C9H14OS B7865373 1-(3-Methyl-2-thienyl)-1-butanol

1-(3-Methyl-2-thienyl)-1-butanol

Cat. No.: B7865373
M. Wt: 170.27 g/mol
InChI Key: UFXLMMPEKNAHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-2-thienyl)-1-butanol is a heterocyclic alcohol featuring a thiophene ring substituted with a methyl group at the 3-position and a butanol chain at the 2-position. This compound is part of a broader class of thiophene derivatives, which are widely studied for their electrochemical properties and applications in materials science and pharmaceuticals .

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6,8,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXLMMPEKNAHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CS1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-thienyl)-1-butanol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically include:

    Reagents: 3-methyl-2-thiophenecarboxaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at low to moderate levels to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-2-thienyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 1-(3-Methyl-2-thienyl)-1-butanone.

    Reduction: 1-(3-Methyl-2-thienyl)butane.

    Substitution: Halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

1-(3-Methyl-2-thienyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-thienyl)-1-butanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thienyl ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Alcohols and Derivatives

a) 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol

This compound, listed in USP29 pharmacopeial standards, shares the 3-methyl-2-thienyl moiety but features a bis-thienyl structure conjugated to a butenol chain. Key differences include:

  • Retention Time: Relative retention time (RRT) in chromatographic analysis is 1.04 (USP29), suggesting higher polarity compared to simpler thienyl alcohols like 1-(3-Methyl-2-thienyl)-1-butanol, which may have lower RRT due to fewer aromatic substituents .
b) 1-(2-Furyl)-3-(3-Methyl-2-thienyl)-propenone

Structural studies reveal strong intermolecular interactions via hydrogen bonding and π-π stacking, a feature likely shared by this compound due to its aromatic thienyl group .

Butanol Derivatives with Alternative Substituents

a) 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)
  • Functional Group Impact: Replacing the thienyl group with a methoxy group alters polarity and solubility. The methoxy derivative is less lipophilic, impacting its partitioning behavior (e.g., Henry’s law constants) compared to thienyl-substituted butanols .
b) 1-Butanol and 1-Octanol
  • Volatility: Henry’s law constants for 1-butanol (0.00047–0.0047) and 1-octanol (0.00012–0.00036) at 25°C vary significantly due to chain length. The thienyl group in this compound likely reduces volatility further, though experimental data are lacking .

Metabolic and Production Challenges

  • Enzyme Sensitivity: Engineered Methylobacterium extorquens strains producing 1-butanol face challenges with oxygen-sensitive enzymes (e.g., Bcd/EtfAB complex). Thienyl-substituted alcohols may require similar anaerobic conditions or stabilized enzyme variants for efficient biosynthesis .
  • NADH Dependency: 1-Butanol production pathways consume NADH, a factor critical for driving synthesis in organisms like Clostridium. Thienyl derivatives may impose additional redox burdens due to electron-rich aromatic systems .

Key Research Findings and Data Tables

Table 1: Structural and Chromatographic Comparison

Compound Substituents Relative Retention Time (USP29) Key Properties
This compound Mono-thienyl, butanol Not reported Likely moderate polarity
4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol Bis-thienyl, butenol 1.04 High polarity, steric hindrance
3-Methoxy-3-methyl-1-butanol Methoxy, methyl Not reported Low lipophilicity, non-PBT

Table 2: Metabolic Engineering Insights

Organism Maximum 1-Butanol Titer Key Challenges Relevance to Thienyl Analogs
M. extorquens AM1 8.9 mg/L Oxygen-sensitive enzymes, NADH limits Likely similar enzyme instability
Engineered E. coli ~15 g/L High titers achieved via pathway optimization Thienyl derivatives may require analogous optimization

Biological Activity

1-(3-Methyl-2-thienyl)-1-butanol is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a thienyl group, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its thienyl ring and butanol side chain. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of sulfoxides, sulfones, and secondary alcohols. These reactions are crucial for understanding its reactivity and potential biological effects.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is believed to modulate biochemical pathways by binding to specific molecular targets, although detailed studies are required to elucidate the exact mechanisms involved.

Biological Activities

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various monomeric alkaloids, compounds similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds suggest that this class may be effective in treating bacterial infections.

Pharmacological Applications
The compound has been explored for its potential therapeutic applications in medicine. Its interactions with biological molecules make it a candidate for drug development, particularly in creating new antimicrobial agents. Ongoing research aims to establish its efficacy and safety profiles through preclinical trials.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Antifungal Activity : A recent investigation focused on the antifungal properties of related thiophene derivatives, revealing that certain structural modifications enhance their efficacy against fungal pathogens . This suggests that this compound could be optimized for improved antifungal activity.
  • Pharmacokinetics Research : Pharmacokinetic studies have shown that compounds with similar structures can exhibit varied absorption and metabolism profiles. Understanding these parameters is crucial for determining the therapeutic viability of this compound in clinical settings .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure DescriptionBiological Activity
1-(3-Methyl-2-thienyl)-2-butanolSimilar thienyl structureAntimicrobial and antifungal properties
(3-Methyl-2-thienyl)methylamineLacks butanol chainModerate antimicrobial activity
N-Methyl(2-thienyl)methanamineDifferent alkyl chainLimited biological studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.